Bis(6-Bromoquinoline)sulfate

Descripción general

Descripción

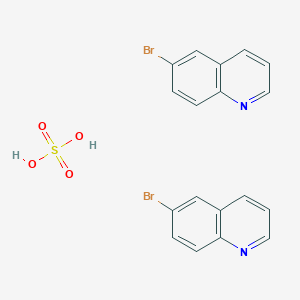

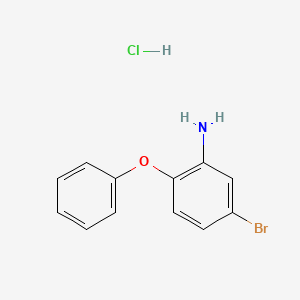

“Bis(6-Bromoquinoline)sulfate” is a chemical compound with the molecular formula C18H14Br2N2O4S . It has an average mass of 514.188 Da and a monoisotopic mass of 511.904083 Da .

Synthesis Analysis

The synthesis of bromoquinolines, which are precursors to “this compound”, involves reactions of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ, 3) in CHCl3 with 1, 1.5, 2, 5 mole Br2 . The reactions of 1,2,3,4-THQ (3) with 1 mole Br2 gave 6-bromo-1,2,3,4-THQ (43) and 6,8-dibromo-1,2,3,4-THQ (44) in different ratios (51:37 respectively), 6,8-dibromo-1,2,3,4-THQ (44) (yield: 92%) was obtained with 2 moles Br2 as a pure product .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C18H14Br2N2O4S .Chemical Reactions Analysis

The bromination reaction of 1,2,3,4-tetrahydroquinoline (7) was investigated by NBS and molecular bromine . One-pot synthesis is described for synthetically valuable 4,6,8-tribromoquinoline (3) and .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C18H14Br2N2O4S, an average mass of 514.188 Da, and a monoisotopic mass of 511.904083 Da .Aplicaciones Científicas De Investigación

Fluorescent Sensing

Bis(6-Bromoquinoline)sulfate derivatives have applications in selective sensing, particularly in the detection of sulfate in aqueous solutions. For instance, a bis(cyclopeptide) showed the ability to qualitatively and quantitatively detect sulfate, even in the presence of excess chloride ions, through fluorescence quenching mechanisms (Reyheller & Kubik, 2007).

Antimicrobial Activities

Some derivatives of this compound exhibit significant antimicrobial activities. For example, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline were found to be effective against a range of bacteria and yeast, with their effectiveness varying depending on structural modifications (Okide, Adikwu, & Esimone, 2000).

Antitumor and Antiproliferative Effects

This compound derivatives also show potential in cancer treatment. Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, particularly breast carcinoma MCF-7 cells (Perković et al., 2016).

Chemical Synthesis and Coordination

This compound is also significant in chemical synthesis and coordination studies. For instance, the synthesis of bis-8-hydroxyquinolines and their analysis has been discussed, highlighting their potential as ligands for coordination polymers with various applications (Vreese et al., 2017).

Neuroprotective Properties

This compound derivatives can also have neuroprotective properties. A study on a bis-lipoyl derivative containing 8-hydroxyquinoline scaffold showed significant neuroprotective effects against induced neurotoxicity in human neuroblastoma SH-SY5Y cells (Cacciatore et al., 2013).

Safety and Hazards

“Bis(6-Bromoquinoline)sulfate” is classified as having acute toxicity, oral (Category 4), H302, skin irritation (Category 2), H315, serious eye damage (Category 1), H318, and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Relevant Papers The relevant papers for “this compound” include a review on synthetic investigation for quinoline and a thesis on selective synthesis of bromoquinolines .

Propiedades

IUPAC Name |

6-bromoquinoline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H6BrN.H2O4S/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;1-5(2,3)4/h2*1-6H;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKDZNQCLIGYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)N=C1.C1=CC2=C(C=CC(=C2)Br)N=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Br2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674640 | |

| Record name | Sulfuric acid--6-bromoquinoline (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072944-78-5 | |

| Record name | Sulfuric acid--6-bromoquinoline (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride](/img/structure/B1372150.png)

![2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1372157.png)

![[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B1372158.png)

![5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1372165.png)

![3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372169.png)

![4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione](/img/structure/B1372170.png)